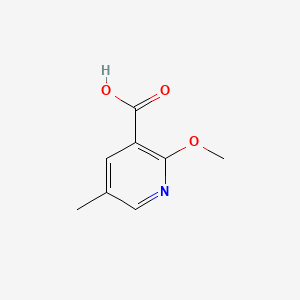

2-Methoxy-5-methylnicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

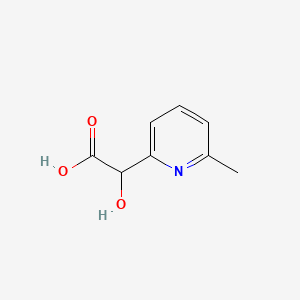

2-Methoxy-5-methylnicotinic acid is a chemical compound with the molecular formula C8H9NO3 . Its molecular weight is 167.16 g/mol .

Molecular Structure Analysis

The IUPAC name for 2-Methoxy-5-methylnicotinic acid is 2-methoxy-5-methylpyridine-3-carboxylic acid . The InChI code is 1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H,10,11) . The Canonical SMILES string is CC1=CC(=C(N=C1)OC)C(=O)O .Physical And Chemical Properties Analysis

2-Methoxy-5-methylnicotinic acid has a molecular weight of 167.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The topological polar surface area is 59.4 Ų . The complexity is 172 .Applications De Recherche Scientifique

Synthesis of Labelled Compounds

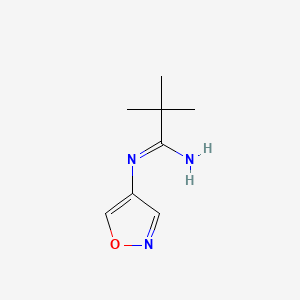

The synthesis of labelled compounds for research, such as inhibitors, involves intermediate steps using derivatives of 2-methoxy-5-methylnicotinic acid. For example, in the synthesis of an IKK inhibitor, an intermediate, [carboxyl-14C]-2-methylnicotinic acid, is prepared through specific lithiation and carbonation processes. This approach is pivotal for creating radiolabelled compounds for biological assays and understanding molecular mechanisms of drug actions (Yuexian Li, Mihaela Plesescu, S. Prakash, 2006).

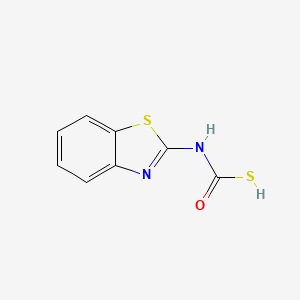

Chemical Synthesis and Characterization

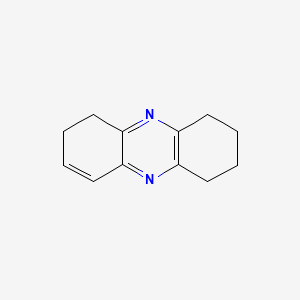

The chemical synthesis and characterization of Schiff base compounds, which involve derivatives of 2-methoxy-5-methylnicotinic acid, play a crucial role in exploring new materials with potential applications in various fields. The condensation of 2-methoxy-5-methylnicotinic acid with other reagents leads to the formation of compounds characterized by specific crystal structures, offering insights into their chemical properties and potential applications in materials science (Desuo Yang, 2007).

Photodimerization Studies

Studies on the photodimerization of 2-alkoxynicotinic acid alkyl esters, including 2-methoxynicotinic acid, have revealed the formation of cage-type photodimers. This research provides a foundation for understanding the photochemical behavior of nicotinic acid derivatives and their potential applications in the development of photoreactive materials (M. Sakamoto, Tadao Yagi, S. Fujita, T. Mino, T. Karatsu, T. Fujita, 2002).

Biotransformation and Hydroxylation

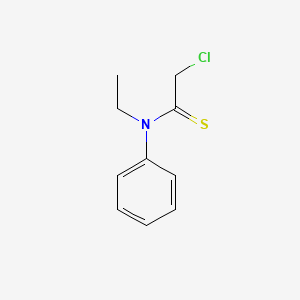

Biotransformation using specific bacterial strains to hydroxylate 2-methoxy-5-methylnicotinic acid derivatives at specific positions showcases the potential of microbial processes in modifying and creating novel compounds. This approach can lead to the development of new drugs and chemicals with enhanced properties (A. Tinschert, A. Tschech, K. Heinzmann, A. Kiener, 2000).

Metal Complex Formation

The formation of metal complexes with 2-Hydroxy-6-methylnicotinic acid, a derivative closely related to 2-methoxy-5-methylnicotinic acid, highlights the role of these compounds in coordination chemistry. These complexes have potential applications in catalysis, material science, and as antibacterial agents (S. Verma, N. Bhojak, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAHXCKRWVFPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673589 |

Source

|

| Record name | 2-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-methylnicotinic acid | |

CAS RN |

1227594-72-0 |

Source

|

| Record name | 2-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)

![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)

![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)